2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid is a synthetic compound that belongs to the class of sulfonamides. This compound features a unique isoxazole ring, which is known for its biological activity and potential therapeutic applications. The presence of a sulfonamide group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
The compound was synthesized and characterized in various studies focusing on the development of inhibitors targeting specific proteins, particularly those involved in cancer and inflammatory pathways. Research articles have detailed the design and synthesis of related compounds, emphasizing their pharmacological properties and potential applications in treating diseases such as cancer .
This compound can be classified under:
The synthesis of 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures, inert atmosphere (e.g., nitrogen), and careful monitoring of reaction times to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess the purity of synthesized compounds.
The molecular structure of 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid can be described as follows:
Computational modeling and molecular docking studies can provide insights into its three-dimensional conformation and interactions with biological targets, revealing potential binding sites and affinities.
The compound undergoes various chemical reactions typical for sulfonamides and carboxylic acids:
Reactions are typically conducted under mild conditions to preserve sensitive functional groups. Monitoring reaction progress through spectroscopic methods like NMR (nuclear magnetic resonance) spectroscopy provides confirmation of successful transformations.
The mechanism by which 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid exerts its biological effects primarily involves:
In vitro studies have shown that related compounds exhibit significant inhibitory activity against BRD4 with IC50 values indicating effective concentrations required for inhibition . Mechanistic studies often utilize cell lines to elucidate pathways affected by these compounds.
Relevant analytical data from HPLC typically show high purity (>97%), confirming successful synthesis .
The primary applications of 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid include:
The synthesis of 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid (CAS 1033194-58-9) follows a multi-step sequence optimized for yield and purity. The core strategy involves coupling 3,5-dimethylisoxazole-4-sulfonyl chloride with 2-aminoethoxyethanol to introduce the methoxyethyl group, followed by alkylation with ethyl bromoacetate and subsequent saponification to yield the target carboxylic acid. Key reaction parameters include:
Table 1: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Sulfonylation | 3,5-Dimethylisoxazole-4-sulfonyl chloride, TEA, DCM, 0–5°C | 85–88% | >95% |
Methoxyethyl Amine Coupling | 2-Aminoethoxyethanol, K₂CO₃, CH₃CN, reflux | 78–82% | >90% |
Acetic Acid Moiety Addition | Ethyl bromoacetate, K₂CO₃, CH₃CN, 80°C | 75–80% | 88% |
Ester Hydrolysis | 2M NaOH, THF/H₂O, RT | 90–92% | >98% |
Final purification uses recrystallization from ethanol/water mixtures, confirmed by HPLC and NMR [1] [8].
The N-(2-methoxyethyl) group critically enhances the molecule’s physicochemical profile:
Comparative studies with alkyl (e.g., N-isobutyl) or aromatic substituents confirm the methoxyethyl group uniquely balances lipophilicity and hydrogen-bonding capacity—key for protein binding in enzyme inhibition studies [9].
Solution-Phase Synthesis remains dominant for large-scale production (>100g batches):
Solid-Phase Synthesis (SPS) using Wang resin is emerging for rapid analog generation:
Table 2: Methodology Comparison for Key Derivatives
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale | Multi-gram (1g–100g) | Milligram (50–200mg) |
Purity (Crude) | 75–90% | 60–75% |
Cycle Time | 3–5 days | 1–2 days |
Cost (per gram) | $3,300–$3,600 | $4,200–$4,800 |
Best For | Bulk API supply | High-throughput screening |
SPS is optimal for generating structurally diverse analogs early in drug discovery, while solution-phase suits preclinical compound supply [4] [5] [7].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8